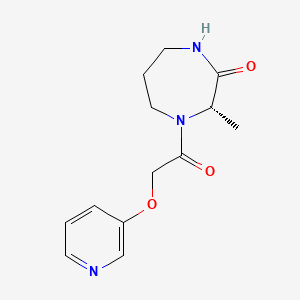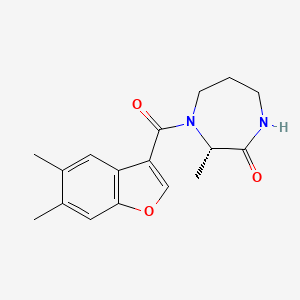![molecular formula C16H16ClN3O3 B7352357 (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO belongs to the family of designer receptors exclusively activated by designer drugs (DREADDs), which are engineered G protein-coupled receptors that can be selectively activated by synthetic ligands. In
作用机制
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one selectively activates DREADDs, which are engineered receptors that are not naturally present in the body. DREADDs are designed to couple to G proteins and activate downstream signaling pathways in response to synthetic ligands, such as this compound. The activation of DREADDs by this compound leads to the modulation of neuronal activity, which can result in changes in behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal activity in specific brain regions and cell types, leading to changes in behavior and physiology. For example, this compound has been used to activate inhibitory DREADDs in the ventral tegmental area (VTA), which reduces dopamine release and attenuates cocaine-induced locomotion in mice. This compound has also been used to activate excitatory DREADDs in the medial prefrontal cortex (mPFC), which enhances social interaction and reduces anxiety-like behavior in mice.
实验室实验的优点和局限性
One advantage of using (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one in lab experiments is its selectivity for DREADDs, which allows for precise control of neuronal activity. This compound is also stable and can be administered orally or intraperitoneally, making it easy to use in animal studies. However, one limitation of using this compound is its potential off-target effects, as it can interact with other receptors and signaling pathways. Additionally, the effects of this compound can vary depending on the dose and duration of administration, which can complicate data interpretation.
未来方向
There are several future directions for (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one research, including the development of new DREADDs with improved selectivity and signaling properties. There is also a need for more studies investigating the long-term effects of this compound on neuronal function and behavior. Additionally, this compound could be used in combination with other techniques, such as optogenetics and chemogenetics, to further dissect neural circuits and behavior.
合成方法
The synthesis of (3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with methyl oxazole-4-carboxylate to form 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by the reaction with (S)-3-methyl-1,4-diazepane-2-one to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one has been widely used in neuroscience research as a tool to selectively activate or inhibit specific neuronal populations in vivo and in vitro. DREADDs, including this compound, have been used to investigate the neural circuitry underlying various behaviors and physiological processes, such as pain, anxiety, addiction, and sleep. This compound has also been used to study the role of specific brain regions and cell types in disease models, such as Parkinson's disease and epilepsy.
属性
IUPAC Name |
(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-14(21)18-7-4-8-20(10)16(22)13-9-23-15(19-13)11-5-2-3-6-12(11)17/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSBNZOSMAWDC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)

![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
